molecular formula C24H20O B14362377 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane CAS No. 95460-00-7

2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane

Katalognummer: B14362377
CAS-Nummer: 95460-00-7
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: MLCKKBAJRUTQPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane is an organic compound characterized by its unique structure, which includes a phenanthrene and a phenyl group attached to an oxirane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane typically involves the reaction of phenanthrene and phenyl derivatives with an oxirane precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the compound from by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or other electrophiles can be used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Eigenschaften

95460-00-7

Molekularformel

C24H20O

Molekulargewicht

324.4 g/mol

IUPAC-Name

2,2-dimethyl-3-phenanthren-1-yl-3-phenyloxirane

InChI

InChI=1S/C24H20O/c1-23(2)24(25-23,18-10-4-3-5-11-18)22-14-8-13-20-19-12-7-6-9-17(19)15-16-21(20)22/h3-16H,1-2H3

InChI-Schlüssel

MLCKKBAJRUTQPY-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(O1)(C2=CC=CC=C2)C3=CC=CC4=C3C=CC5=CC=CC=C54)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.